1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S3/c17-15-1-2-16(23-15)24(20,21)19-8-3-13(4-9-19)18-7-5-14-12(11-18)6-10-22-14/h1-2,6,10,13H,3-5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJKGFWKSIABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, starting with the preparation of the chlorothiophene and thieno[3,2-c]pyridine intermediates. These intermediates are then subjected to sulfonylation and piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorothiophene ring .
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Bioactivity: Prasugrel and clopidogrel derivatives act as ADP receptor antagonists, while the target compound’s sulfonyl group may alter binding kinetics or metabolism. The 4H,5H,6H,7H-thieno[3,2-c]pyridine moiety is critical for prodrug activation in clopidogrel analogs; however, the sulfonyl linkage in the target compound may bypass hepatic activation .
Synthesis: The target compound’s synthesis likely involves coupling a 5-chlorothiophene sulfonyl chloride with a thienopyridine-piperidine intermediate, analogous to methods for methyl 2-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl] derivatives (e.g., IR peaks at 2183 cm<sup>-1</sup> for -CN and 1672 cm<sup>-1</sup> for C=O) . In contrast, prasugrel’s synthesis emphasizes cyclopropane-carbonyl ester formation, requiring stringent temperature control .
~3.8 for prasugrel) . Thienopyridine derivatives with piperidine substitutions show variable melting points (e.g., 268–287°C for related compounds), suggesting similar thermal stability for the target compound .
Biological Activity
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a piperidine ring, a thiophene moiety, and a thienopyridine fragment, suggesting various pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 512.0882 g/mol. The presence of the chlorothiophenyl group and the sulfonyl functional group enhances its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3S3 |
| Molecular Weight | 512.0882 g/mol |
| Structural Features | Piperidine, Thiophene, Thienopyridine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act by inhibiting enzymes or receptors involved in various disease processes. The exact mechanisms are often elucidated through biochemical and pharmacological studies.
Biological Activities
Research indicates that compounds similar to 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine exhibit several biological activities:
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including urease and acetylcholinesterase.
- Antineoplastic Activity : Similar compounds have demonstrated cytotoxic effects in cancer cell lines, indicating potential use in cancer therapy.
Antibacterial Screening
A study assessing the antibacterial activity of synthesized derivatives showed that certain compounds exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong efficacy compared to standard drugs .
Enzyme Inhibition Studies
Research has highlighted the compound's potential as an acetylcholinesterase inhibitor. Compounds derived from similar structures displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease .
In Silico Studies
Docking studies have been employed to predict the binding interactions of the compound with target proteins. These computational analyses suggest that the structural characteristics of the compound facilitate effective binding with active sites on enzymes .
Summary of Biological Activities
| Activity Type | Target/Pathogen | IC50 Values |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Enzyme Inhibition | Urease | 0.63 µM - 6.28 µM |
| Acetylcholinesterase | Varies | |
| Antineoplastic | Various Cancer Cell Lines | Cytotoxic Effects |
Q & A
Basic: What are the recommended synthetic routes for preparing 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine?
Methodological Answer:
The synthesis involves two primary steps:
Sulfonylation of Piperidine : React 5-chlorothiophene-2-sulfonyl chloride with the piperidine precursor under basic conditions (e.g., NaOH in dichlorethane) to introduce the sulfonyl group .
Coupling with Thieno[3,2-c]pyridine : Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the thienopyridine moiety to the piperidine ring. Catalytic systems like Pd(dba)₂ with Xantphos in polar solvents (DMF or THF) are effective for such couplings .
Purification : HPLC (≥98% purity) is recommended, as demonstrated for structurally similar compounds in synthetic protocols .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, the thienopyridine proton environment should show distinct aromatic splitting patterns .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., ESI-HRMS with <2 ppm error) .
- Elemental Analysis : Validates stoichiometry (e.g., deviations <0.4% for C, H, N) .
- HPLC : Assesses purity (≥98% by UV detection at 254 nm) .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for sulfonylation and coupling steps .
- Machine Learning : Train models on datasets of analogous reactions (e.g., PubChem data ) to predict optimal solvent/catalyst combinations. For example, DMF may enhance reaction rates due to its polar aprotic nature .
- Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized assays (e.g., enzyme inhibition at pH 7.4, 37°C) .
- Structural Analogues : Test derivatives (e.g., replacing 5-chlorothiophene with fluorophenyl groups ) to isolate structure-activity relationships.
- Statistical Validation : Apply ANOVA to resolve discrepancies caused by variables like solvent purity (>99% vs. 95%) or incubation times .
Advanced: How do solvent choices impact the stability and reactivity of this compound during synthesis?
Methodological Answer:
- Polar Solvents : DMF or THF stabilizes intermediates via dipole interactions, enhancing coupling reaction yields by 15–20% compared to non-polar solvents .
- Degradation Studies : Monitor stability in DMSO (common stock solvent) via accelerated aging tests (40°C, 75% RH) with LC-MS to detect hydrolysis byproducts .
- Solvent-Free Alternatives : Explore mechanochemical synthesis (ball-milling) to reduce solvent waste and improve atom economy .
Advanced: What in silico tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition risks .
- Molecular Dynamics : Simulate binding to target receptors (e.g., 5-HT receptors ) to prioritize derivatives with stronger docking scores (ΔG < −8 kcal/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
